molecular formula C19H12ClN5O2S2 B2661014 N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-83-5

N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2661014
CAS No.: 892730-83-5
M. Wt: 441.91
InChI Key: XQSRSPWJSOLVCS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno[2,3-e]triazolopyrimidine core fused with a sulfonyl-substituted phenyl group and a 4-chlorophenylamine moiety.

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(4-chlorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O2S2/c20-12-6-8-13(9-7-12)21-17-16-15(10-11-28-16)25-18(22-17)19(23-24-25)29(26,27)14-4-2-1-3-5-14/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSRSPWJSOLVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer and antibacterial properties.

  • Molecular Formula : C₁₉H₁₂ClN₅O₂S₂
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 892730-83-5

Synthesis

The compound has been synthesized through various methods involving the thienopyrimidine scaffold. The synthesis typically includes the introduction of the phenylsulfonyl and chlorophenyl groups onto the triazole-pyrimidine structure, which is crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC₅₀ values for related compounds in similar classes ranged from 14.5 to 40 μM, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (μM)Reference
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, with further investigations suggesting that substituents on the phenyl group influence the potency against specific cancer types.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Activity Profile : Compounds with similar thieno[2,3-e][1,2,3]triazolo structures have been reported to possess significant antibacterial effects .

Case Studies

  • Cell Line Studies : A study screened various thienopyrimidine derivatives for their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against MCF-7 cells.
  • In Vivo Studies : Preliminary in vivo studies suggested that these compounds could be effective in reducing tumor size in xenograft models.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno-Triazolopyrimidine Derivatives

Compound Name Sulfonyl Group Amine Substituent Molecular Weight Yield (%) Key Reference
Target Compound Phenylsulfonyl 4-Chlorophenyl 484* N/A
3b () 4-Isopropylbenzenesulfonyl Furan-2-ylmethyl 484 3
3c () 4-Trifluoromethylbenzenesulfonyl Thiophen-2-ylmethyl 504 26
3e () 4-Methoxybenzenesulfonyl 4-Methoxybenzyl 488 20
7d () (1-Methylpyrrol-2-yl)carbonyl N/A (5-oxo derivative) 300 77
E565-0400 () 4-Isopropylbenzenesulfonyl 4-Chlorophenyl 484 N/A

*Calculated based on molecular formula C₂₂H₁₈ClN₅O₂S₂.

Key Observations:

  • Sulfonyl Group Impact : Electron-withdrawing groups (e.g., trifluoromethyl in 3c ) enhance metabolic stability but reduce synthetic yields (3% for 3b vs. 26% for 3c). Methoxy groups (3e ) balance electronic effects, yielding 20%.
  • Amine Substituent Role : Bulky aryl groups (e.g., 4-chlorophenyl in the target compound) may improve receptor binding affinity compared to smaller heterocycles (e.g., furan-2-ylmethyl in 3b ).
  • Core Modifications : Derivatives like 7d () replace sulfonyl with carbonyl groups, resulting in higher yields (77%) but reduced molecular complexity .

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